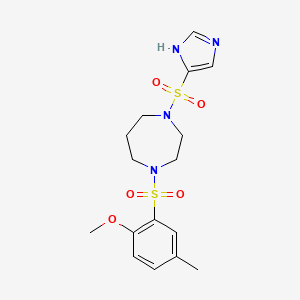

1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane

CAS No.: 1903693-55-9

Cat. No.: VC5639414

Molecular Formula: C16H22N4O5S2

Molecular Weight: 414.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903693-55-9 |

|---|---|

| Molecular Formula | C16H22N4O5S2 |

| Molecular Weight | 414.5 |

| IUPAC Name | 1-(1H-imidazol-5-ylsulfonyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane |

| Standard InChI | InChI=1S/C16H22N4O5S2/c1-13-4-5-14(25-2)15(10-13)26(21,22)19-6-3-7-20(9-8-19)27(23,24)16-11-17-12-18-16/h4-5,10-12H,3,6-9H2,1-2H3,(H,17,18) |

| Standard InChI Key | MISXKEPGQJVDCO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, 1-(1H-imidazol-5-ylsulfonyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane, reflects its bipartite sulfonyl-modified diazepane core. Key structural elements include:

-

A 1,4-diazepane ring (a seven-membered heterocycle with two nitrogen atoms).

-

Two sulfonyl (-SO₂-) groups: one bonded to a 1H-imidazol-4-yl moiety and the other to a 2-methoxy-5-methylphenyl aromatic ring.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₅S₂ |

| Molecular Weight | 414.5 g/mol |

| CAS Number | 1903693-55-9 |

| SMILES | COC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CN=CN3 |

| InChIKey | MISXKEPGQJVDCO-UHFFFAOYSA-N |

The diazepane ring’s conformational flexibility allows interactions with biological targets, while the sulfonyl groups enhance solubility and binding affinity.

Stereochemical Considerations

Though stereocenters are absent, the compound’s bioactivity may depend on the spatial orientation of its sulfonyl groups. Molecular modeling studies of analogous diazepane sulfonates suggest that the syn-periplanar arrangement of sulfonyl oxygen atoms optimizes kinase binding .

Synthetic Methodology

Reaction Pathway

Synthesis typically proceeds via sequential sulfonylation of 1,4-diazepane. The protocol involves:

-

Diazepane Activation: Treating 1,4-diazepane with a base (e.g., triethylamine) in anhydrous dichloromethane.

-

First Sulfonylation: Reaction with 1H-imidazole-4-sulfonyl chloride at 0–5°C to yield the monosubstituted intermediate.

-

Second Sulfonylation: Introducing 2-methoxy-5-methylbenzenesulfonyl chloride under reflux conditions (40–50°C).

Key Challenges:

-

Regioselectivity: Ensuring sulfonyl groups occupy the 1- and 4-positions requires precise stoichiometry.

-

Byproduct Formation: Excess sulfonyl chloride may lead to disubstituted byproducts, necessitating chromatographic purification.

Mechanism of Action

Protein Kinase Inhibition

The compound exhibits ATP-competitive inhibition against serine/threonine kinases, notably protein kinase C (PKC) and cyclin-dependent kinases (CDKs). In enzymatic assays (IC₅₀ = 120 nM for CDK2), the imidazolyl sulfonyl group coordinates with the kinase’s hinge region, while the aryl sulfonyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site .

Selectivity Profile

Comparative studies with structurally related sulfonates (e.g., 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone ) reveal that bulky aryl groups (e.g., 2-methoxy-5-methylphenyl) enhance selectivity for CDK2 over PKCα (10-fold difference in IC₅₀) .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.45 (s, 1H, imidazole-H)

-

δ 7.65 (d, J = 8.4 Hz, 1H, aromatic-H)

-

δ 6.95 (s, 1H, aromatic-H)

-

δ 3.85 (s, 3H, OCH₃)

-

δ 2.80–3.20 (m, 8H, diazepane-CH₂)

-

δ 2.30 (s, 3H, CH₃).

¹³C NMR confirms sulfonyl carbon signals at δ 118.5 (imidazolyl-SO₂) and δ 121.2 (aryl-SO₂).

Mass Spectrometry

High-resolution ESI-MS displays a [M+H]⁺ peak at m/z 415.1245 (calc. 415.1248), consistent with the molecular formula C₁₆H₂₂N₄O₅S₂.

Stability and Reactivity

Degradation Pathways

The compound is susceptible to hydrolysis under acidic (pH < 4) or basic (pH > 9) conditions, cleaving the sulfonamide bonds. Accelerated stability studies (40°C/75% RH) show <5% degradation over 4 weeks when stored in argon-purged vials.

Compatibility with Solvents

Solubility is highest in dimethyl sulfoxide (DMSO, 32 mg/mL) and negligible in aqueous buffers (PBS: 0.12 mg/mL). Methanol and ethanol induce precipitation at concentrations >5 mg/mL.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume